molecular formula C16H12BrNO B8725595 2-((4-Bromophenoxy)methyl)quinoline CAS No. 110033-13-1

2-((4-Bromophenoxy)methyl)quinoline

货号: B8725595
CAS 编号: 110033-13-1
分子量: 314.18 g/mol
InChI 键: SLEFEGOGGSCFQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4-Bromophenoxy)methyl)quinoline is a useful research compound. Its molecular formula is C16H12BrNO and its molecular weight is 314.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitubercular Activity

Research has indicated that quinoline derivatives, including 2-((4-Bromophenoxy)methyl)quinoline, exhibit significant antitubercular properties. A study highlighted the structural modifications of quinolines leading to compounds with improved activity against Mycobacterium tuberculosis. The compound's ability to suppress mycobacterial growth suggests its potential use in treating tuberculosis, particularly strains resistant to conventional therapies .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. A recent study developed quantitative structure-activity relationship (QSAR) models for various quinoline derivatives, demonstrating that modifications at specific positions on the quinoline ring can enhance efficacy against Plasmodium falciparum, the causative agent of malaria. The findings indicate that this compound could be optimized for better activity against malaria .

Anticancer Potential

The anticancer properties of quinolines have been extensively studied, with several derivatives showing promising results in inhibiting cancer cell proliferation. The compound's mechanism may involve the inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria and cancer cells alike . This suggests a dual potential for this compound in both antibacterial and anticancer therapies.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multiple steps, including bromination and alkylation processes that enhance its biological activity. A comprehensive review on the synthesis of quinoline derivatives emphasizes the importance of structural modifications to improve pharmacological profiles .

Case Study: Antitubercular Efficacy

In a comparative study involving various quinoline derivatives, this compound was synthesized and tested against Mycobacterium tuberculosis strains. The results demonstrated that the compound exhibited lower cytotoxicity while maintaining effective antitubercular activity compared to traditional drugs .

Case Study: Antimalarial Activity

Another study explored the efficacy of this compound against Plasmodium falciparum. The compound was subjected to in vitro tests, where it showed significant inhibition of parasite growth at low concentrations. These findings were supported by QSAR modeling, which predicted enhanced activity based on structural variations .

Summary and Future Directions

The applications of this compound span several therapeutic areas with significant implications for drug development. Its antitubercular and antimalarial properties highlight its potential as a lead compound for further research and optimization.

Future Research Directions:

  • Optimization of Structure: Further studies should focus on modifying the chemical structure to enhance potency and reduce side effects.
  • Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects could lead to more targeted therapies.
  • Clinical Trials: Initiating clinical trials will be crucial to evaluate the efficacy and safety of this compound in humans.

Data Table: Summary of Biological Activities

Biological ActivityReferenceObservations
Antitubercular Effective against Mycobacterium tuberculosis
Antimalarial Significant inhibition of Plasmodium falciparum
Anticancer Inhibition of cancer cell proliferation
Synthesis Techniques Multiple synthetic routes leading to active derivatives

属性

CAS 编号

110033-13-1

分子式

C16H12BrNO

分子量

314.18 g/mol

IUPAC 名称

2-[(4-bromophenoxy)methyl]quinoline

InChI

InChI=1S/C16H12BrNO/c17-13-6-9-15(10-7-13)19-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2

InChI 键

SLEFEGOGGSCFQY-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)Br

产品来源

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromophenol (10 g, 0.057 mol) and 2-(chloro methyl)quinoline (15.4 g, 0.063 mol) in AcN (25 mL) was added K2CO3 (24 g, 0.17 mol). The reaction mixture was refluxed for 3 h, filtered and the filtrate was concentrated in vacuo. The residue was diluted with water and extracted with EtOAc (2×200 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to obtain 2-((4-bromophenoxy)methyl)quinoline (9 g, 50%) as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
AcN
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。